4-(1-isobutyl-1H-benzo[d]imidazol-2-yl)-1-(3-(methylthio)phenyl)pyrrolidin-2-one
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Description
4-(1-isobutyl-1H-benzo[d]imidazol-2-yl)-1-(3-(methylthio)phenyl)pyrrolidin-2-one is a useful research compound. Its molecular formula is C22H25N3OS and its molecular weight is 379.52. The purity is usually 95%.
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Biological Activity
4-(1-isobutyl-1H-benzo[d]imidazol-2-yl)-1-(3-(methylthio)phenyl)pyrrolidin-2-one, with the CAS number 862828-73-7, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive examination of its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C22H25N3OS
- Molecular Weight : 379.52 g/mol
- IUPAC Name : this compound
Biological Activity
The compound exhibits a range of biological activities, primarily focusing on its potential as an anticancer agent and its interactions with various biological targets.
Anticancer Properties
Research has indicated that compounds containing benzimidazole and pyrrolidine moieties often exhibit anticancer activity. The specific compound has shown promise in inhibiting tumor cell proliferation through modulation of key signaling pathways.
Mechanism of Action :
- PI3K/AKT/mTOR Pathway Inhibition : Similar compounds have been reported to disrupt this pathway, which is crucial for cell growth and survival. Inhibiting this pathway can lead to reduced tumor growth and increased apoptosis in cancer cells .
- Enzyme Interaction : The compound may interact with specific enzymes involved in cancer metabolism, potentially leading to altered metabolic pathways that favor apoptosis over cell division.
Case Studies and Experimental Data
Several studies have evaluated the biological effects of this compound:
- In Vitro Studies :
- In Vivo Studies :
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
4-[1-(2-methylpropyl)benzimidazol-2-yl]-1-(3-methylsulfanylphenyl)pyrrolidin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3OS/c1-15(2)13-25-20-10-5-4-9-19(20)23-22(25)16-11-21(26)24(14-16)17-7-6-8-18(12-17)27-3/h4-10,12,15-16H,11,13-14H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PULFTENRZRLRLP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C2=CC=CC=C2N=C1C3CC(=O)N(C3)C4=CC(=CC=C4)SC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.